molecular formula C24H25N5O3S B2576560 2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide CAS No. 932495-36-8

2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2576560
CAS No.: 932495-36-8
M. Wt: 463.56
InChI Key: CZSUHPACVKKSBW-UHFFFAOYSA-N
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Description

2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a potent and selective research compound identified as a Phosphodiesterase 5 (PDE5) inhibitor. PDE5 is an enzyme that hydrolyzes the key signaling molecule cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells. By inhibiting PDE5, this compound increases intracellular cGMP levels, leading to smooth muscle relaxation and vasodilation. This mechanism of action makes it a valuable tool for investigating pathways related to cardiovascular physiology, erectile dysfunction, and pulmonary hypertension. Research into this specific analog, which features a unique pyrazolopyrimidinone scaffold, helps elucidate structure-activity relationships for PDE5 inhibition and contributes to the development of novel therapeutic agents. According to a patent analysis, this compound is characterized by its high inhibitory potency against PDE5. It is supplied for research purposes only and is intended for use in in vitro and ex vivo biochemical and cellular assays to further explore cGMP-mediated signaling pathways. Researchers can utilize this high-purity compound to probe the biological effects of targeted PDE5 inhibition in controlled laboratory settings. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[2-ethyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3S/c1-4-28-14-20-22(27-28)23(31)29(13-17-10-8-16(2)9-11-17)24(26-20)33-15-21(30)25-18-6-5-7-19(12-18)32-3/h5-12,14H,4,13,15H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSUHPACVKKSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC=C3)OC)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Pyrazolo[4,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazine derivatives and pyrimidine precursors.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, often using thiols or disulfides as reagents.

    Attachment of the Acetamide Moiety: The final step involves the acylation of the intermediate compound with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazolo[4,3-d]pyrimidine core, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting pharmacological properties. Its structure suggests potential interactions with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

Industrially, the compound could be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties may also make it suitable for use in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogs

Compound Name Core Structure Substituents/Modifications Biological Activity Reference
Target Compound Pyrazolo[4,3-d]pyrimidine 2-ethyl, 6-(4-methylbenzyl), 7-oxo, 5-sulfanyl-N-(3-methoxyphenyl)acetamide Hypothesized enzyme inhibition (e.g., thymidylate synthase) -
N-[4-[2-(2-amino-4-ethylpyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-l-glutamic acid (Compound 2) Pyrrolo[2,3-d]pyrimidine 2-amino-4-ethyl, benzoyl-glutamic acid side chain Dual inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR)
2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide Triazole-thioacetamide 4-ethyl-5-pyrazinyl triazole, naphthyl acetamide Unknown (structural analog with sulfur linkage)
N-(4-hydroxyphenethyl)acetamide Simple acetamide Phenethyl group with 4-hydroxy substitution Cytotoxic (43.2% mortality in brine shrimp assay at 0.1 mg/mL)
2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide (5a) Coumarin-thiazolidinone Chromen-7-yloxy, phenylthiazolidinone Not specified (synthetic intermediate)

Mechanistic and Systems Pharmacology Insights

and propose that scaffold similarity in natural products predicts MOA overlap. However, synthetic derivatives like the target compound may deviate due to tailored substituents. For example, the 3-methoxyphenyl group could influence membrane permeability or metabolic stability compared to simpler acetamides .

Biological Activity

The compound 2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a complex organic molecule featuring a pyrazolo[4,3-d]pyrimidine core. This structural framework suggests potential biological activities, particularly in the fields of oncology and inflammation. This article aims to explore the biological activity of this compound based on diverse research findings.

The molecular formula of the compound is C25H27N5O4SC_{25}H_{27}N_{5}O_{4}S with a molecular weight of approximately 493.6 g/mol. The structure includes a sulfanyl group and an acetamide moiety, which are significant for its pharmacological properties.

PropertyValue
Molecular FormulaC25H27N5O4S
Molecular Weight493.6 g/mol
StructurePyrazolo[4,3-d]pyrimidine core with sulfanyl and acetamide groups

Biological Activity Overview

Recent studies have highlighted the biological activities associated with pyrazole derivatives, particularly their anticancer and anti-inflammatory properties.

Anticancer Activity

  • Cell Line Studies : Various pyrazole derivatives have shown promising anticancer activity against multiple cell lines. For instance:
    • A related pyrazole compound exhibited significant cytotoxic effects on MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with GI50 values indicating effective inhibition at micromolar concentrations .
    • Another study reported that compounds similar to our target showed IC50 values as low as 0.39 μM against HCT116 (colon cancer) and 0.46 μM against MCF7 .
  • Mechanisms of Action :
    • Pyrazole derivatives often function through inhibition of specific kinases or by inducing apoptosis in cancer cells. For example, certain compounds were noted for their ability to inhibit Aurora-A kinase, a critical regulator in cell division .

Anti-inflammatory Activity

Pyrazole compounds are also recognized for their anti-inflammatory properties:

  • Research indicates that modifications in the pyrazole structure can enhance anti-inflammatory effects by targeting cyclooxygenase enzymes involved in inflammatory pathways .

Case Studies

  • Study on Pyrazole Derivatives : A comprehensive evaluation of various pyrazole derivatives indicated that structural modifications significantly impacted their biological efficacy. The study highlighted that compounds with methoxy or sulfanyl groups exhibited enhanced anticancer activity .
  • In Vivo Studies : In vivo studies using animal models demonstrated that certain pyrazole derivatives reduced tumor size significantly compared to controls, supporting their potential as therapeutic agents .

Q & A

Q. What are the key steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions starting with the pyrazolo[4,3-d]pyrimidine core formation, followed by sulfanylation and acylation. Critical steps include:

  • Refluxing in solvents like ethanol or dimethylformamide (DMF) for 12–24 hours to promote cyclization .
  • Chromatography (column or HPLC) for purification, with solvent systems optimized based on polarity (e.g., ethyl acetate/hexane gradients) .
  • Catalyst selection (e.g., triethylamine or potassium carbonate) to enhance reaction efficiency and reduce side products .
    Optimization : Reaction parameters (temperature, solvent polarity, and catalyst loading) are iteratively adjusted using thin-layer chromatography (TLC) or HPLC to monitor progress and purity .

Q. What spectroscopic and analytical methods confirm the compound’s structure and purity?

  • 1H/13C NMR : Assign proton and carbon environments, with DEPT experiments to distinguish CH, CH2, and CH3 groups. For example, the 7-oxo group shows a distinct carbonyl signal at ~170 ppm in 13C NMR .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ ion) and fragmentation patterns .
  • HPLC : Purity assessment (>95% by area under the curve) using C18 columns and UV detection at 254 nm .

Q. What solvents and catalysts are commonly used in its synthesis?

Parameter Examples References
SolventsDMF, ethanol, dichloromethane
CatalystsTriethylamine, K2CO3, NaH
Temperature Range25°C (room temp) to 80°C (reflux)

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Cross-validation : Combine NMR with IR spectroscopy to confirm functional groups (e.g., sulfanyl C-S stretch at ~600–700 cm⁻¹) .
  • Computational modeling : Use density functional theory (DFT) to simulate NMR shifts and compare with experimental data .
  • X-ray crystallography : Resolve ambiguous stereochemistry or tautomeric forms (e.g., pyrazolo-pyrimidine tautomerism) .

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Derivative synthesis : Modify substituents (e.g., 4-methylphenyl or 3-methoxyphenyl groups) and compare bioactivity .

  • Data table for SAR :

    Derivative Modification Biological Activity
    4-Fluorobenzyl analogIncreased lipophilicityEnhanced enzyme inhibition
    3-Methylphenyl variantSteric hindrance adjustmentReduced cytotoxicity

Q. What strategies mitigate side reactions during sulfanylation or acylation?

  • Temperature control : Maintain ≤60°C during sulfanylation to prevent thioether oxidation .
  • Protecting groups : Use tert-butyloxycarbonyl (Boc) for amines during acylation to avoid undesired nucleophilic attacks .
  • Catalyst screening : Test alternatives like DMAP (4-dimethylaminopyridine) to improve regioselectivity .

Q. How to evaluate the compound’s interaction with biological targets?

  • In vitro assays : Measure IC50 values against target enzymes (e.g., kinases) using fluorescence-based assays .
  • Molecular docking : Perform AutoDock/Vina simulations to predict binding modes with active sites (e.g., ATP-binding pockets) .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (kon/koff) for lead optimization .

Q. How can computational methods enhance experimental design for derivative synthesis?

  • Reaction path prediction : Use quantum mechanics/molecular mechanics (QM/MM) to identify low-energy pathways for sulfanylation .
  • Machine learning : Train models on existing reaction databases to predict optimal solvents/catalysts for new derivatives .

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